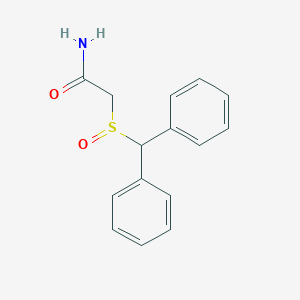

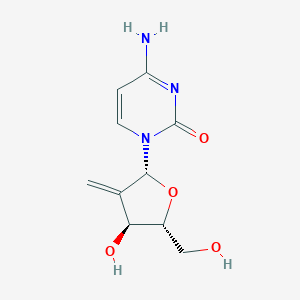

![molecular formula C12H15N3OS B037669 3-氨基-2-甲基-3,5,6,7,8,9-六氢-4H-环庚[4,5]噻吩[2,3-d]嘧啶-4-酮 CAS No. 120354-22-5](/img/structure/B37669.png)

3-氨基-2-甲基-3,5,6,7,8,9-六氢-4H-环庚[4,5]噻吩[2,3-d]嘧啶-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-one derivatives, including 3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one, can be achieved through various methods. One notable approach involves a green synthetic strategy via a catalytic four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide, emphasizing step economy, reduced catalyst loading, and easy purification (Shi et al., 2018). Additionally, functionalized derivatives have been synthesized through reactions involving hydrazonoyl halides, showcasing the chemical versatility and potential for diversification of the core structure (Shawali et al., 2006).

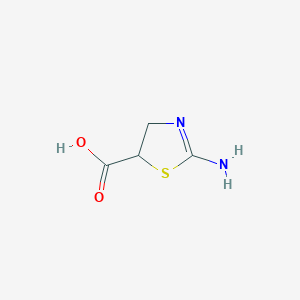

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-one derivatives is characterized by the presence of a thieno[2,3-d]pyrimidine ring fused with additional cyclic structures. This configuration contributes to the compound's unique chemical behavior and interaction with biological targets. The detailed molecular geometry, including bond lengths, angles, and conformational preferences, can be elucidated through spectroscopic methods and X-ray crystallography, providing insights into the compound's reactivity and potential for molecular modifications (Rodríguez et al., 2007).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin-4-one derivatives undergo a variety of chemical reactions, including alkylation, nitrosation, and cycloaddition, allowing for the introduction of various functional groups and structural motifs. These reactions are instrumental in tailoring the compound's physicochemical and biological properties for specific applications. For instance, the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one derivatives demonstrate the feasibility of structural modifications to enhance activity or modulate chemical properties (Glidewell et al., 2003).

科学研究应用

合成和催化

包括类似于3-氨基-2-甲基-3,5,6,7,8,9-六氢-4H-环庚[4,5]噻吩[2,3-d]嘧啶-4-酮的吡喃嘧啶核的合成对医药和制药行业至关重要,因为它具有广泛的合成应用和生物利用度。一项综述强调了混合催化剂在5H-吡喃[2,3-d]嘧啶骨架合成中的重要性,强调了各种混合催化剂的使用,如有机催化剂、金属催化剂和纳米催化剂,在开发具有增强催化应用的先导分子方面发挥了重要作用 (Parmar, Vala, & Patel, 2023)。

生物学和药理活性

包括3-氨基-2-甲基-3,5,6,7,8,9-六氢-4H-环庚[4,5]噻吩[2,3-d]嘧啶-4-酮在内的嘧啶衍生物显示出一系列药理效应。这些效应包括抗氧化剂、抗菌剂、抗病毒剂、抗真菌剂、抗结核菌剂和抗炎剂等活性。最近对嘧啶衍生物的合成、抗炎效应和结构-活性关系(SARs)的发展进行了总结,提供了关于它们药理潜力的见解,并为开发新的嘧啶类抗炎剂提供了指导,以减少毒性 (Rashid et al., 2021)。此外,一篇关于嘧啶衍生物结构活性关系的综述进一步强调了这些化合物展示的广泛生物活性,包括抗微生物、抗癌和抗炎活性 (Natarajan et al., 2022)。

抗癌和毒性

已经对某些丙烯酸酯和嘧啶衍生物的有机锡(IV)配合物的抗癌和毒性进行了综述。这些配合物的细胞毒活性归因于配体-Sn键的稳定性和有机锡基团中碳原子数量赋予的亲脂性。该综述指出了这些配合物的显著生物性质和显著细胞毒活性,强调了它们在抗肿瘤应用中的潜力 (Ali, Shahzadi, & Imtiaz-ud-Din., 2018)。

营养和健康方面

已经对异环胺,如与嘧啶衍生物相关的异环胺,在人类饮食和健康中的作用进行了批判性审查。虽然这些化合物在测试和动物研究中显示出致突变和致癌性质,但在人类饮食中发现的水平明显较低。该综述对这些化合物在食品中的潜在健康危害进行了批判性评估,指出有必要进一步研究以确认这些胺的微量水平对人类健康的影响 (Stavric, 1994)。

属性

IUPAC Name |

4-amino-5-methyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-7-14-11-10(12(16)15(7)13)8-5-3-2-4-6-9(8)17-11/h2-6,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBLDQMSOWQULB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152812 |

Source

|

| Record name | BRN 5958851 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |

CAS RN |

120354-22-5 |

Source

|

| Record name | 3-Amino-3,5,6,7,8,9-hexahydro-2-methyl-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120354-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BRN 5958851 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120354225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BRN 5958851 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[7,13,18-tris(2-carboxyethyl)-3,8,12,17-tetrakis(carboxymethyl)-15-oxo-22,24-dihydro-21H-porphyrin-2-yl]propanoic acid](/img/structure/B37590.png)

![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)

![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)

![(3aS,4R,6aS)-4-[[(3aS,4R,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]oxy]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B37598.png)

![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)